molecular formula C16H21NO11 B8071260 beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-

beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-

Cat. No.: B8071260
M. Wt: 403.34 g/mol
InChI Key: CURNKPXYSFMDNI-DPTJKYGCSA-N
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Description

Beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-: is a complex organic compound characterized by its xylopyranoside structure with a 2-nitrophenyl group attached. This compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- typically involves the glycosylation of 2-nitrophenol with a suitable xylopyranoside derivative. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of an amino derivative.

  • Substitution: : The hydroxyl groups on the xylopyranoside ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Typical reducing agents include iron and hydrogen gas.

  • Substitution: : Various alkyl halides and strong bases can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amino derivatives.

  • Substitution: : Alkylated xylopyranosides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It is used as a substrate in glycosidase enzyme assays to study enzyme kinetics and inhibition.

  • Biology: : It serves as a molecular probe to investigate carbohydrate-protein interactions.

  • Medicine: : It is explored for its potential therapeutic properties, particularly in the context of anti-inflammatory and antioxidant activities.

  • Industry: : It is utilized in the development of bioactive compounds and natural product synthesis.

Mechanism of Action

The mechanism by which beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The xylopyranoside moiety can engage in hydrogen bonding and hydrophobic interactions, contributing to its biological activity.

Comparison with Similar Compounds

Beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-: is unique due to its specific structural features. Similar compounds include:

  • 4-Nitrophenyl-beta-D-xylopyranoside: : Used in glycosidase assays.

  • 4-Nitrophenyl-beta-D-glucopyranoside: : Another chromogenic substrate for glycosidase activity.

  • Phenolic glycosides: : Compounds containing phenolic structures attached to glycosyl moieties.

These compounds share similarities in their use as substrates in enzymatic assays, but beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- stands out due to its specific structural and functional properties.

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2/t8-,10-,11+,12+,13-,14-,15+,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURNKPXYSFMDNI-DPTJKYGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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